molecular formula C21H18N2O2 B5794810 4-[(4-biphenylylacetyl)amino]benzamide

4-[(4-biphenylylacetyl)amino]benzamide

Cat. No. B5794810
M. Wt: 330.4 g/mol
InChI Key: OYKABHUDVVRZQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(4-biphenylylacetyl)amino]benzamide, also known as BBABA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. BBABA belongs to the class of benzamides and has a molecular weight of 365.42 g/mol.

Mechanism of Action

The exact mechanism of action of 4-[(4-biphenylylacetyl)amino]benzamide is not fully understood, but it is believed to act through multiple pathways. In cancer cells, 4-[(4-biphenylylacetyl)amino]benzamide has been shown to inhibit the activity of the enzyme histone deacetylase (HDAC), which is involved in the regulation of gene expression. By inhibiting HDAC, 4-[(4-biphenylylacetyl)amino]benzamide can alter the expression of genes involved in cell growth and differentiation, leading to the inhibition of cancer cell growth.
In neurodegenerative diseases, 4-[(4-biphenylylacetyl)amino]benzamide has been shown to activate the Nrf2 pathway, which is involved in the regulation of antioxidant and detoxification genes. By activating this pathway, 4-[(4-biphenylylacetyl)amino]benzamide can protect neurons from oxidative stress and prevent the accumulation of toxic proteins.
Biochemical and Physiological Effects
4-[(4-biphenylylacetyl)amino]benzamide has been shown to have several biochemical and physiological effects. In cancer cells, 4-[(4-biphenylylacetyl)amino]benzamide can induce apoptosis, inhibit cell growth and proliferation, and alter gene expression. In neurodegenerative diseases, 4-[(4-biphenylylacetyl)amino]benzamide can protect neurons from oxidative stress and prevent the accumulation of toxic proteins.

Advantages and Limitations for Lab Experiments

One advantage of using 4-[(4-biphenylylacetyl)amino]benzamide in lab experiments is its potential therapeutic applications, particularly in cancer and neurodegenerative disease research. 4-[(4-biphenylylacetyl)amino]benzamide has been shown to have potent anticancer and neuroprotective effects, making it a promising candidate for further research.
However, one limitation of using 4-[(4-biphenylylacetyl)amino]benzamide in lab experiments is its potential toxicity. 4-[(4-biphenylylacetyl)amino]benzamide has been shown to have cytotoxic effects on some normal cell lines, which may limit its therapeutic potential. Additionally, the exact mechanism of action of 4-[(4-biphenylylacetyl)amino]benzamide is not fully understood, which may make it difficult to optimize its therapeutic effects.

Future Directions

There are several future directions for research on 4-[(4-biphenylylacetyl)amino]benzamide. One area of research is the optimization of its therapeutic effects, particularly in cancer and neurodegenerative disease research. This may involve the development of more potent derivatives of 4-[(4-biphenylylacetyl)amino]benzamide or the identification of specific molecular targets for its action.
Another area of research is the investigation of the potential toxicity of 4-[(4-biphenylylacetyl)amino]benzamide and its derivatives. This may involve the evaluation of their effects on normal cell lines and the identification of potential side effects.
Overall, 4-[(4-biphenylylacetyl)amino]benzamide is a promising compound for scientific research, with potential therapeutic applications in cancer and neurodegenerative disease research. Further research is needed to fully understand its mechanism of action and optimize its therapeutic effects.

Synthesis Methods

4-[(4-biphenylylacetyl)amino]benzamide can be synthesized through a multistep process, starting from the reaction of 4-aminobenzoic acid with 4-biphenylylcarboxylic acid. The resulting intermediate is then reacted with acetyl chloride to form 4-[(4-biphenylylacetyl)amino]benzoic acid, which is subsequently converted to 4-[(4-biphenylylacetyl)amino]benzamide through the reaction with thionyl chloride and ammonia.

Scientific Research Applications

4-[(4-biphenylylacetyl)amino]benzamide has been studied extensively for its potential therapeutic applications, particularly in the treatment of cancer and neurodegenerative diseases. In cancer research, 4-[(4-biphenylylacetyl)amino]benzamide has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and melanoma. 4-[(4-biphenylylacetyl)amino]benzamide has also been found to induce apoptosis, or programmed cell death, in cancer cells.
In neurodegenerative disease research, 4-[(4-biphenylylacetyl)amino]benzamide has been investigated for its potential neuroprotective effects. Studies have shown that 4-[(4-biphenylylacetyl)amino]benzamide can protect neurons from oxidative stress and prevent the accumulation of toxic proteins, such as beta-amyloid and tau, which are associated with Alzheimer's disease.

properties

IUPAC Name

4-[[2-(4-phenylphenyl)acetyl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O2/c22-21(25)18-10-12-19(13-11-18)23-20(24)14-15-6-8-17(9-7-15)16-4-2-1-3-5-16/h1-13H,14H2,(H2,22,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYKABHUDVVRZQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)CC(=O)NC3=CC=C(C=C3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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